Indole-3-butyric Acid-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .Molecular Structure Analysis

The molecular structure of IBA is closely related to a natural growth regulator found in plants . It is used on many crops and ornamentals to promote growth and development of roots, flowers, and fruits, and to increase crop yields .Chemical Reactions Analysis

IBA treatment modifies the expression of genes related to the auxin, brassinosteroid, and abscisic acid signaling transduction pathways . The rooting process reduced the accumulation of starch and the synthesis of linalool but promoted the metabolism of D-glucose .Physical and Chemical Properties Analysis

IBA has a molecular weight of 203.24 g/mol . The melting point of IBA is around 125-128 °C (257-262 °F) . IBA is sparingly soluble in water. It is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .作用机制

Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids . The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .

安全和危害

With the exception of certain workers, no harm is expected from the use of indole-3-butyric acid . The active ingredient is not toxic to humans or other mammals . Furthermore, indole-3-butyric acid is effective at very low concentrations–often several orders of magnitude below 1% . It is applied at very low rates compared with most other pesticides .

未来方向

属性

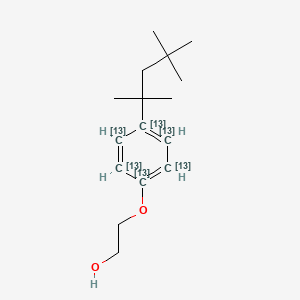

CAS 编号 |

1216408-71-7 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

207.265 |

IUPAC 名称 |

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |

InChI 键 |

JTEDVYBZBROSJT-KHORGVISSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |

同义词 |

1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)